molecular formula C11H14O3 B584520 2,4,6-Trimethylphenylglyoxal hydrate CAS No. 142751-35-7

2,4,6-Trimethylphenylglyoxal hydrate

Cat. No. B584520
CAS RN: 142751-35-7
M. Wt: 194.23
InChI Key: SBIUCNOOFPPMNX-UHFFFAOYSA-N
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Description

2,4,6-Trimethylphenylglyoxal hydrate is a chemical compound with the molecular formula C₁₁H₁₂O₂·H₂O . It belongs to the class of glyoxals , which are aldehyde compounds containing a dialdehyde group . The hydrate form indicates that it contains a water molecule. This compound is used primarily in proteomics research applications .

Scientific Research Applications

  • Chemistry of Similar Compounds : The research by Crich and Bowers (2006) discusses an improved method for the stereoselective formation of beta-D-mannopyranosides, using a related chemical structure (Crich & Bowers, 2006). This indicates the potential role of similar compounds in carbohydrate chemistry.

  • Molecular Dynamics of Analogues : A study on the hydration of zwitterionic glycine and its analogues, including trimethylglycine, by White and Jiang (2011) shows insights into the hydration properties of these compounds (White & Jiang, 2011). This could suggest similar behaviors for "2,4,6-Trimethylphenylglyoxal hydrate" in solution.

  • Antibacterial Activity of Related Compounds : Popiołek et al. (2021) synthesized and studied 2,4,6-trimethylbenzenesulfonyl hydrazones, demonstrating antibacterial activity (Popiołek et al., 2021). This research highlights the potential for related chemical structures in antimicrobial applications.

  • Hydrolysis Studies : A study by Mamashvili et al. (1998) on the hydrolysis of 2-alkoxyalk-2-enals could provide insights into the behavior of "this compound" under hydrolytic conditions (Mamashvili et al., 1998).

  • Hydrophobic and Hydrophilic Interactions : Research on the interactions of 2,4,6-trimethylpyridine with water by Marczak and Banaś (2001) could offer parallels in understanding the interaction of "this compound" with water (Marczak & Banaś, 2001).

  • Reactivity with Radicals : A study on the reactivity of 2,4,6-trimethylphenol with radicals in the context of photooxygenation provides insight into the potential radical reactivity of related compounds (Halladja et al., 2007).

properties

IUPAC Name

2-oxo-2-(2,4,6-trimethylphenyl)acetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2.H2O/c1-7-4-8(2)11(9(3)5-7)10(13)6-12;/h4-6H,1-3H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIUCNOOFPPMNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C=O)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656969
Record name Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142751-35-7
Record name Oxo(2,4,6-trimethylphenyl)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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